molecular formula C11H14O4 B13654638 Ethyl 5-(hydroxymethyl)-2-methoxybenzoate

Ethyl 5-(hydroxymethyl)-2-methoxybenzoate

Cat. No.: B13654638
M. Wt: 210.23 g/mol
InChI Key: DKGJSBONNWHQJU-UHFFFAOYSA-N
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Description

Ethyl 5-(hydroxymethyl)-2-methoxybenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an ethyl ester group, a hydroxymethyl group, and a methoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(hydroxymethyl)-2-methoxybenzoate can be achieved through several synthetic routes. One common method involves the esterification of 5-(hydroxymethyl)-2-methoxybenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(hydroxymethyl)-2-methoxybenzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Sodium methoxide in methanol under reflux conditions.

Major Products Formed

    Oxidation: 5-(carboxymethyl)-2-methoxybenzoic acid.

    Reduction: 5-(hydroxymethyl)-2-methoxybenzyl alcohol.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-(hydroxymethyl)-2-methoxybenzoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a probe in biochemical studies to investigate enzyme activities and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of Ethyl 5-(hydroxymethyl)-2-methoxybenzoate involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The ester group can undergo hydrolysis to release the corresponding acid, which may further interact with biological targets. The methoxy group can participate in hydrophobic interactions, affecting the compound’s binding affinity to proteins and other macromolecules.

Comparison with Similar Compounds

Ethyl 5-(hydroxymethyl)-2-methoxybenzoate can be compared with similar compounds such as:

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl 5-(hydroxymethyl)-2-hydroxybenzoate: Similar structure but with a hydroxy group instead of a methoxy group.

    Ethyl 4-(hydroxymethyl)-2-methoxybenzoate: Similar structure but with the hydroxymethyl group at the 4-position instead of the 5-position.

These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their positions on the benzene ring, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C11H14O4

Molecular Weight

210.23 g/mol

IUPAC Name

ethyl 5-(hydroxymethyl)-2-methoxybenzoate

InChI

InChI=1S/C11H14O4/c1-3-15-11(13)9-6-8(7-12)4-5-10(9)14-2/h4-6,12H,3,7H2,1-2H3

InChI Key

DKGJSBONNWHQJU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)CO)OC

Origin of Product

United States

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